Fatty acids, fish-oil, ethoxylated
Description
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Properties
CAS No. |
103991-30-6 |
|---|---|
Molecular Formula |
H2N3O10Sc |
Synonyms |
Fatty acids, fish-oil, ethoxylated |
Origin of Product |
United States |
Contextualization of Ethoxylated Fatty Acid Surfactants in Modern Chemistry
Ethoxylated fatty acids are a class of non-ionic surfactants produced through a process called ethoxylation, where ethylene (B1197577) oxide is reacted with fatty acids. rimpro-india.comaryanchemical.com This reaction introduces a polyethylene (B3416737) glycol chain to the fatty acid molecule, creating a structure with both a hydrophobic (fat-loving) tail and a hydrophilic (water-loving) head. aryanchemical.com This amphiphilic nature allows them to reduce the surface tension between two immiscible liquids, such as oil and water, making them effective emulsifiers, dispersing agents, and wetting agents. aryanchemical.comvenus-goa.com
The versatility of ethoxylated fatty acids has led to their widespread use in numerous industrial and domestic applications, including textiles, agriculture, cosmetics, and cleaners. rimpro-india.comaryanchemical.com Unlike ionic surfactants, which carry a net electrical charge, non-ionic surfactants like ethoxylated fatty acids are generally less sensitive to water hardness and are stable in both acidic and alkaline conditions. aryanchemical.com The properties of these surfactants, such as their solubility and emulsifying power, can be tailored by controlling the length of the fatty acid chain and the number of ethylene oxide units added. aryanchemical.com
A key parameter used to characterize surfactants is the Hydrophilic-Lipophilic Balance (HLB), which indicates the degree to which a surfactant is hydrophilic or hydrophobic. mdpi.com By adjusting the molecular weight of the polyethylene glycol and the fatty acid, ethoxylated fatty acids can be produced with a wide range of HLB values, allowing for their use in creating both water-in-oil and oil-in-water emulsions. aryanchemical.com Generally, products with an HLB below 13 are considered oil-soluble, while those with an HLB above 13 are water-soluble. aryanchemical.com
The growing demand for sustainable and biodegradable alternatives to petroleum-based products has spurred interest in oleochemicals derived from natural fats and oils. nih.govresourcewise.com This shift is driven by both environmental concerns and the desire for products with favorable toxicological profiles, making them suitable for applications in cosmetics and pharmaceuticals. schaerer-surfactants.com
Overview of Fish Oil Fatty Acids As Renewable Oleochemical Precursors
Fish oil stands out as a prime example of a renewable oleochemical precursor, rich in long-chain polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govfrontiersin.orgresearchgate.net These fatty acids are not actually produced by the fish themselves but are accumulated through their diet of algae and smaller fish. youtube.com
Traditionally, fish oil has been a primary source of omega-3 supplements for human consumption, valued for its health benefits. nih.gov However, the unique chemical structures of these fatty acids also make them valuable starting materials for the chemical industry. nih.gov The process of obtaining fish oil typically involves cooking, pressing, and purification to remove impurities. youtube.com More advanced and environmentally friendly methods, such as enzymatic extraction and microwave-assisted extraction, are also being explored. nih.gov
The use of fish oil as a feedstock for producing ethoxylated fatty acids aligns with the principles of green chemistry by utilizing a renewable resource to create high-value chemical products. nih.gov The resulting "Fatty acids, fish-oil, ethoxylated" surfactants inherit the beneficial properties of their parent fatty acids, offering potential for unique performance characteristics in various applications. The sustainability of fish oil sourcing is a critical consideration, with efforts focused on responsible fishing practices and the exploration of alternative sources like microalgae. nih.govyoutube.com
| Fatty Acid Composition of a Typical Fish Oil | |
| Fatty Acid | Percentage (%) |
| Myristic Acid (C14:0) | 5 - 10 |
| Palmitic Acid (C16:0) | 15 - 20 |
| Palmitoleic Acid (C16:1) | 5 - 10 |
| Stearic Acid (C18:0) | 2 - 5 |
| Oleic Acid (C18:1) | 10 - 15 |
| Eicosapentaenoic Acid (EPA, C20:5n-3) | 10 - 20 |
| Docosahexaenoic Acid (DHA, C22:6n-3) | 10 - 15 |
| Other Fatty Acids | Remainder |
Note: The exact composition can vary significantly depending on the fish species, geographical location, and season.
Research Significance and Interdisciplinary Relevance of Ethoxylated Marine Fatty Acids
Precursor Sourcing and Preparation
The initial and critical phase in synthesizing ethoxylated fish oil fatty acids involves securing and preparing the fatty acid precursors. This encompasses the extraction and purification of fatty acids from fish oil and their subsequent esterification to create suitable substrates for the ethoxylation reaction.
Extraction and Purification of Fish Oil Fatty Acids
Fish oil is a primary source of omega-3 and omega-6 polyunsaturated fatty acids (PUFAs), which are highly valued for their chemical properties. scielo.org.cosheppardchiropractic.com The extraction of these oils can be achieved through various methods, including wet pressing, solvent extraction, and more advanced techniques like supercritical fluid extraction and enzymatic silage. scielo.org.coredalyc.orgscielo.org.co
Once extracted, the crude fish oil must undergo a purification process to remove impurities such as insoluble materials, phospholipids, free fatty acids, moisture, and oxidation products. scielo.org.coredalyc.org Common purification techniques include:
Winterization: This process separates saturated and monounsaturated fatty acids from PUFAs by taking advantage of their different melting points. The oil is cooled, causing the higher-melting point fatty acids to crystallize and be removed by filtration, leaving the PUFAs in their liquid form. redalyc.org
Urea (B33335) Complexation: This technique is effective for concentrating PUFAs. In this method, free fatty acids are mixed with an ethanol (B145695) solution of urea. The saturated and monounsaturated fatty acids form crystalline complexes with urea upon cooling, which can then be filtered out, enriching the remaining liquid with PUFAs. emerald.com
Chromatographic Methods: Techniques like supercritical fluid chromatography (SCFC) can be used to separate and purify omega-3 PUFAs with high selectivity. scielo.org.co
The fatty acid profile of fish oil varies depending on the species of fish. Generally, they are rich in omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and also contain omega-6 fatty acids such as linoleic acid (LA) and arachidonic acid (AA). sheppardchiropractic.comocl-journal.orgnih.gov The balance between these two types of fatty acids is a significant characteristic of the oil. ocl-journal.org
Typical Fatty Acid Profiles in Fish Oil
| Fatty Acid Type | Common Examples | Primary Sources |
|---|---|---|
| Omega-3 | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA), Alpha-linolenic acid (ALA) | Fatty fish (salmon, mackerel, tuna, herring, sardines), flaxseed, chia seeds, walnuts sheppardchiropractic.comnih.gov |
| Omega-6 | Linoleic acid (LA), Arachidonic acid (AA) | Vegetable oils (corn, soybean), nuts, seeds sheppardchiropractic.com |
Fatty Acid Esterification for Ethoxylation Substrates
To prepare the fatty acids for ethoxylation, they are often converted into fatty acid methyl esters (FAMEs). acs.orgvenus-goa.com This process, known as esterification, makes the fatty acids more suitable for the subsequent ethoxylation reaction. The direct ethoxylation of these esters is a key step in producing non-ionic surfactants. venus-goa.comfrontiersin.org
Ethoxylation Reaction Pathways and Mechanisms
The ethoxylation of fatty acid esters involves the addition of ethylene (B1197577) oxide to the fatty acid substrate. This reaction is complex and requires careful control of various parameters to achieve the desired product characteristics.
Catalytic Systems in Ethoxylation
The choice of catalyst is crucial in the ethoxylation of fatty acid esters as it influences the reaction's efficiency and the properties of the final product. researchgate.net Various catalytic systems are employed, including:
Alkaline Catalysts: Traditional ethoxylation of fatty acids is often performed using alkaline catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). acs.orgwikipedia.orgyoutube.com The reaction proceeds in two main steps: an initial slow monoethoxylation followed by a rapid propagation step once all the acid has reacted. acs.org These catalysts, however, can lead to a broad distribution of ethoxylate chain lengths. acs.org
Calcium-Based Catalysts: Calcium-based catalysts, sometimes modified with mineral acids, are known to produce ethoxylates with a narrower distribution of ethylene oxide adducts. frontiersin.orgresearchgate.netresearchgate.net These catalysts can be prepared from materials like calcium oxide or calcium hydroxide. google.com They are considered highly effective for the ethoxylation of both fatty alcohols and fatty acid methyl esters. mexeo.pl
Aluminum-Magnesium-Based Catalysts: Composite oxide catalysts containing aluminum and magnesium are also utilized. frontiersin.orgresearchgate.net With these catalysts, the reaction is thought to involve the chemisorption of the fatty acid methyl ester onto the catalyst surface, where the methoxy (B1213986) group undergoes ethoxylation. frontiersin.org These catalysts can also be modified with alkali metals to improve ester conversion and narrow the distribution of ethoxylate chains. researchgate.net
Comparison of Catalytic Systems in Ethoxylation
| Catalyst Type | Examples | Key Characteristics |
|---|---|---|
| Alkaline | Potassium hydroxide (KOH), Sodium hydroxide (NaOH) | Two-step reaction, broad ethoxylate distribution acs.orgacs.org |
| Calcium-Based | Calcium salts modified with mineral acids | Narrower ethoxylate distribution, effective for FAMEs frontiersin.orgresearchgate.netmexeo.pl |
| Aluminum-Magnesium-Based | Composite oxides of Al and Mg | Involves chemisorption, can be modified to improve performance frontiersin.orgresearchgate.net |
Reaction Kinetics and Process Parameter Optimization
The ethoxylation of fatty acids is a highly exothermic reaction that requires careful management of process parameters to ensure safety and achieve the desired product quality. wikipedia.orgrsdjournal.org Key parameters that are optimized include:
Temperature: The reaction is typically carried out at elevated temperatures, for instance, between 140°C and 180°C. wikipedia.orgyoutube.com Temperature can influence the reaction rate and the distribution of ethoxylates, with higher temperatures sometimes leading to a narrower distribution. researchgate.netresearchgate.net
Pressure: The reaction is conducted under pressure, often in an inert atmosphere to ensure safety. wikipedia.orgyoutube.com The pressure inside the reactor is a critical control parameter. rsdjournal.org
Molar Ratio of Ethylene Oxide: The ratio of ethylene oxide to the fatty acid substrate determines the average degree of ethoxylation. acs.org
The kinetics of the reaction can be complex. For alkaline-catalyzed ethoxylation, an initial slow period is observed, followed by a significant increase in the reaction rate. acs.orgyoutube.com The process is often carried out in a semi-batch reactor where ethylene oxide is continuously fed into the reactor containing the fatty acid and catalyst. rsdjournal.org
Control of Ethoxylation Degree and Ethylene Oxide Distribution
The degree of ethoxylation, which refers to the average number of ethylene oxide units added to the fatty acid molecule, is a critical factor that determines the properties of the final surfactant. google.comnih.gov This can be controlled by adjusting the molar ratio of ethylene oxide to the fatty acid substrate. acs.org
The distribution of the ethylene oxide chains, whether narrow or broad, is also a key characteristic. A narrow distribution, where the ethoxylates have a more uniform chain length, is often desirable. acs.orggoogle.com The choice of catalyst plays a significant role in controlling this distribution. For instance, calcium-based and certain modified aluminum-magnesium catalysts are known to produce narrower distributions compared to conventional alkaline catalysts. researchgate.netacs.orgresearchgate.net
Post-Synthetic Modification and Functionalization Strategies
Chemical Modifications for Tailored Properties
Chemical modification of ethoxylated fish oil fatty acids primarily targets the terminal hydroxyl group of the polyethylene (B3416737) glycol (PEG) chain, but can also involve reactions with any remaining unsaturation in the fatty acid backbone. These modifications are crucial for creating derivatives with enhanced performance and for applications requiring specific chemical handles.
One of the most common chemical modifications is the conversion of the terminal hydroxyl group into a sulfate, creating an ethoxysulfate. mdpi.com This is typically achieved by reacting the ethoxylated fatty acid with a sulfonating agent like sulfur trioxide or chlorosulfuric acid, followed by neutralization with a base such as sodium hydroxide. mdpi.com The resulting anionic surfactant exhibits significantly increased water solubility and a higher hydrophilic-lipophilic balance (HLB) value, making it suitable for applications requiring strong detergency and emulsification in aqueous systems.
Further functionalization can be achieved by introducing a variety of chemical groups to the terminal end of the PEG chain. For instance, the hydroxyl group can be converted into a carboxylate by reaction with an appropriate reagent, or into an amine through a multi-step synthesis. google.comgoogle.com These functional groups can then serve as points of attachment for other molecules, enabling the creation of more complex, multifunctional surfactants. For example, a carboxylated ethoxylated fatty acid can be reacted with a polyetherdiamine to create a more complex surfactant structure with altered interfacial properties. researchgate.net
Another strategy involves the use of bifunctional reagents to link different molecules to the ethoxylated fatty acid. For example, a polyethylene glycol backbone can be functionalized with a radically polymerizable group at one end and a different reactive chemical functionality, such as a thiol, carboxylic acid, or amine, at the other. google.com This approach allows for the creation of macromonomers that can be incorporated into polymer networks, leading to materials with tailored mechanical and surface properties. Microwave-assisted synthesis has been shown to be an efficient method for the functionalization of PEG with methacrylate (B99206) groups, a process that could be adapted for ethoxylated fatty acids to create polymerizable surfactants. nih.gov
The properties of the final product are highly dependent on the nature of the modification. For example, capping ethoxylated fatty alcohols with a small number of propylene (B89431) oxide units can significantly alter the surfactant's properties, often leading to reduced foaming. mdpi.com The introduction of sulfonic acid groups to a PEG-based structure has been shown to create active solid acid catalysts. researchgate.net These examples highlight the versatility of chemical modification in tailoring the properties of ethoxylated fatty acids for a wide range of applications, from enhanced oil recovery to drug delivery systems. nih.govmdpi.com
Table 1: Examples of Chemical Modifications for Tailored Properties of Ethoxylated Fatty Acids
| Modification Type | Reagents | Resulting Functional Group | Key Property Change | Potential Application | Citation |
|---|---|---|---|---|---|
| Sulfation | Sulfur trioxide, Sodium hydroxide | Sulfate (-OSO₃⁻Na⁺) | Increased water solubility (higher HLB), anionic character | Detergents, Emulsifiers | mdpi.com |
| Carboxylation | e.g., Oxidation of terminal alcohol | Carboxylic acid (-COOH) | Provides a site for further conjugation | Functional intermediates | google.comgoogle.com |
| Amination | Multi-step synthesis | Amine (-NH₂) | Provides a site for further conjugation, cationic character | Functional intermediates, specialized surfactants | google.comgoogle.com |
| Esterification | Carboxylic acid, Acid catalyst | Ester (-O-CO-R) | Increased hydrophobicity, altered solubility | Emollients, Lubricants | aryanchemical.com |
| Propoxylation | Propylene oxide | Polypropylene oxide cap | Reduced foaming | Defoamers, specialized surfactants | mdpi.com |
| Methacrylation | Methacrylic anhydride | Methacrylate | Polymerizable group | Creation of functional polymers and hydrogels | nih.gov |
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis for the modification and functionalization of fatty acid derivatives. nih.gov These biocatalytic routes are conducted under milder reaction conditions, minimizing side reactions and the formation of undesirable byproducts. researchgate.net While the direct enzymatic ethoxylation of fatty acids is not a widely established industrial process, enzymes are extensively used to synthesize and modify esters of fatty acids, including those derived from fish oil, which can be extended to ethoxylated fatty acids.
Lipases are a versatile class of enzymes capable of catalyzing esterification, transesterification, and hydrolysis reactions. nih.gov In the context of ethoxylated fish oil fatty acids, lipases can be used to esterify the terminal hydroxyl group of the PEG chain with another fatty acid or a different functional molecule. This allows for the creation of novel, structured surfactants with tailored properties. For example, the esterification of a xylose molecule with a fatty acid has been successfully catalyzed by lipases to produce sugar-based surfactants. asianpubs.org A similar principle can be applied to the esterification of the terminal hydroxyl group of an ethoxylated fatty acid.
The choice of lipase (B570770) is critical as it can influence the selectivity and efficiency of the reaction. Lipase B from Candida antarctica (often immobilized and known as Novozym 435) is one of the most commonly used biocatalysts for the synthesis of fatty acid esters due to its high activity and stability in organic solvents. mdpi.comnih.gov Studies on the enzymatic production of omega-3 rich ethyl esters from fish oil have demonstrated the feasibility of using lipases like Novozym 435 for the esterification of fish oil fatty acids. mdpi.com This same enzymatic machinery can be employed to react ethoxylated fatty acids with other molecules. For instance, lipase-catalyzed esterification between oleic acid and polyethylene glycol has been studied, demonstrating the potential for creating PEG-fatty acid esters through biocatalysis. asianpubs.org
The reaction conditions, including temperature, solvent, and substrate ratio, play a significant role in the outcome of the enzymatic synthesis. nih.gov For example, in the enzymatic synthesis of fatty acid ethyl esters from camellia oil soapstocks, a yield of up to 98.4% was achieved in a solvent-free system by optimizing the molar ratio of reactants and the enzyme concentration. nih.gov The use of supercritical CO₂ as a reaction medium has also been explored to enhance mass transfer during enzymatic reactions involving lipids. mdpi.com
Furthermore, enzymatic modification can be used to produce structured lipids where specific fatty acids are located at particular positions on the glycerol (B35011) backbone. researchgate.netnih.gov While this is more directly related to the modification of triglycerides, the principles of enzymatic selectivity can be applied to the functionalization of ethoxylated fatty acids. Lipases can exhibit selectivity not only for the type of fatty acid but also for the position of the reaction on a molecule, which could be exploited to create highly specific derivatives of ethoxylated fish oil fatty acids. mdpi.com
Table 2: Research Findings in Enzymatic Synthesis and Modification of Fatty Acid Esters
| Enzyme/Biocatalyst | Substrates | Product | Key Findings | Citation |
|---|---|---|---|---|
| Novozym 435 | Camellia oil soapstocks, Diethyl carbonate | Fatty acid ethyl esters | Achieved 98.4% yield in a solvent-free system; lipase reusable for 10 batches. | nih.gov |
| Novozym 435, Rhizopus oryzae, Aspergillus flavus | Monkfish liver oil, Ethanol | Omega-3 fatty acid ethyl esters | Novozym 435 showed the highest transesterification yield (63%). R. oryzae lipase showed selectivity, discriminating against DHA. | mdpi.com |
| Lipase B from Candida antarctica (CALB) | D-xylose, Lauric acid | Xylose laurate | Immobilized CALB gave the highest yield (65%); reaction conditions were optimized. | asianpubs.org |
| Lipase | Fish oil, Milk fat fatty acids | Structured lipids | Enzymatic acidolysis successfully incorporated saturated fatty acids at the sn-1,3 positions of fish oil triglycerides. | researchgate.net |
| Lipase | Salmon oil, EPA/DHA concentrate | Structured acylglycerols | Optimized enzymatic synthesis in supercritical CO₂ to enrich EPA/DHA at the sn-2 position. | mdpi.com |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are pivotal in determining the molecular architecture of ethoxylated fish oil fatty acids. These methods provide insights into the arrangement of atoms and functional groups within the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis and quantification of fatty acids and their derivatives. aocs.org Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain detailed information about the ethoxylated fish oil fatty acid structure. nih.gov
¹H NMR Spectroscopy: This technique is particularly useful for quantifying the fatty acid profile, including the common unsaturated fatty acids like oleic, linoleic, and linolenic acids. aocs.org The integration of proton signals allows for the determination of the relative amounts of these fatty acids. aocs.org For instance, the signal of the terminal methyl group in ω-3 fatty acids is shifted slightly downfield, enabling their quantification. aocs.org In the context of ethoxylation, ¹H NMR can be used to monitor the process and determine the degree of ethoxylation by analyzing specific proton signals. niscpr.res.in For example, the protons on the glycerol backbone can serve as internal standards in some lipid analyses. marinelipids.ca Studies on epoxidized fatty acids, which can be products of oxidation, show distinct chemical shifts for epoxy groups between 2.90 and 3.28 ppm. marinelipids.ca
¹³C NMR Spectroscopy: While ¹H NMR is rapid, ¹³C NMR spectra are often more informative, providing quantitative data for a larger number of individual fatty acids and insights into their positional distribution on the glycerol backbone. nih.gov Although it requires a longer acquisition time, the higher resolution of ¹³C NMR can offer a more detailed compositional analysis. nih.govnih.gov It can effectively distinguish between different types of carbon atoms in the fatty acid chains and the ethoxy units. Analysis of the carbonyl region in ¹³C NMR spectra can confirm that fatty acids are esterified. nih.gov
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and simple method for analyzing the degree of ethoxylation. rawdatalibrary.net By monitoring the characteristic absorption bands, it's possible to quantify the ethylene oxide (EO) content. niscpr.res.inrawdatalibrary.net For instance, a method has been developed using the ratio of peak heights at approximately 843 cm⁻¹ and 720 cm⁻¹ to determine the EO content in lauryl alcohol ethoxylates. niscpr.res.in In the analysis of ethoxylated fatty acid esters, characteristic bands for various bonds can be identified, such as those around 3500 cm⁻¹. researchgate.net The disappearance of signals from double bonds and the appearance of signals from epoxy groups can be observed in the IR spectra of epoxidized oils. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the various components in the complex mixture of ethoxylated fatty acids. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly valuable. frontiersin.org ESI-MS analysis of ethoxylated fatty acid ethyl esters can identify oxyethylated fatty acids, their esters and diesters, oxyethylated ethanol, and polyethylene glycols with varying degrees of ethoxylation. frontiersin.org MALDI-TOF spectra can reveal different series of peaks corresponding to fatty acid methyl ethoxylates and fatty acid diesters with polyethylene glycols. frontiersin.orgfrontiersin.org For instance, in one study, a major series of peaks between 1,100 and 2,100 Da corresponded to fatty acid methyl ethoxylates, while a second series from 2,000 to 4,700 Da was attributed to fatty acid diesters and polyethylene glycols. frontiersin.org
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the complex mixture of molecules present in ethoxylated fish oil fatty acids, allowing for their individual quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas Chromatography (GC) is a primary technique for fatty acid analysis. aocs.org For ethoxylated fatty acids, GC analysis often requires high oven temperatures, up to 400°C, and non-polar capillary columns. thermofisher.com
GC-FID: A GC method with Flame Ionization Detection (FID) has been described for determining fatty acid methyl ester ethoxylates (FMEO). This method involves hydrolysis of the ester linkage, followed by derivatization of the resulting hydrophobic and hydrophilic parts before GC analysis. nih.gov The quantification is achieved through the normalization of peak areas. nih.gov
GC-MS: GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying fatty acids. nih.govnih.gov It is particularly useful for the structural analysis of fatty acids, often after derivatization to picolinyl esters or dimethyloxazolines. nih.gov A GC-MS method has been developed for the determination of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in fish oil capsules, demonstrating good sensitivity, precision, and accuracy. nih.govnih.gov This technique can also be used to analyze for potential oxidation products. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Charged Aerosol Detection, MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that operates at ambient temperatures, making it suitable for analyzing heat-sensitive compounds. aocs.org
HPLC with UV Detection: HPLC with a UV detector has been used to separate and identify the composition of ethoxylated fatty acids. tandfonline.comtandfonline.com Using a silica-based column and a gradient elution of isopropanol, methanol, and n-hexane, it is possible to separate ethylene oxide adducts of fatty acids with up to 20 EO units without derivatization. tandfonline.comtandfonline.com
HPLC-MS: Coupling HPLC with Mass Spectrometry (HPLC-MS) provides both separation and sensitive detection, allowing for the analysis of a wide range of ethoxylated compounds. epa.gov A rapid LC-MS/MS method has been developed for the determination of alcohol ethoxylates and alkylphenol ethoxylates, capable of analyzing a total of 152 analytes within an 11-minute run time. epa.gov This combination is also used in metabolomics studies to analyze lipid extracts. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Distribution
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the most widely used technique for analyzing the molecular weight distribution of polymers. wikipedia.orgselectscience.net It separates molecules based on their size or hydrodynamic volume. wikipedia.orgyoutube.com Larger molecules elute first, while smaller molecules penetrate the porous gel beads of the column and have a longer retention time. selectscience.netyoutube.com
GPC is used to determine key parameters such as the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. selectscience.net This technique is crucial for characterizing the distribution of the polyethylene glycol chains in ethoxylated fish oil fatty acids, which significantly impacts the physicochemical properties of the final product. frontiersin.orgresearchgate.netresearchgate.net
Interactive Data Table: Analytical Techniques for Ethoxylated Fish Oil Fatty Acids
| Analytical Technique | Information Obtained | Key Findings/Parameters |
| ¹H NMR | Quantification of fatty acid profile, degree of ethoxylation. | Determines amounts of oleic, linoleic, linolenic acids; ω-3 fatty acid content. aocs.org |
| ¹³C NMR | Detailed fatty acid composition, positional distribution. | More informative than ¹H NMR for individual fatty acid quantification. nih.gov |
| FTIR Spectroscopy | Degree of ethoxylation (EO content). | Rapid analysis based on characteristic IR absorption bands. rawdatalibrary.net |
| Mass Spectrometry (ESI, MALDI-TOF) | Identification of individual components, including by-products. | Detects fatty acid ethoxylates, diesters, and polyethylene glycols. frontiersin.orgfrontiersin.org |
| GC-FID/MS | Separation and quantification of fatty acids and their ethoxylates. | Requires high temperatures; provides detailed compositional data. thermofisher.comnih.govnih.gov |
| HPLC-UV/MS | Separation of ethoxylated species by polarity and size. | Ambient temperature analysis suitable for heat-sensitive compounds. tandfonline.comtandfonline.comepa.gov |
| GPC | Molecular weight distribution (Mw, Mn, PDI). | Characterizes the polymer distribution of the ethoxy chains. selectscience.netresearchgate.net |
Colloid and Surface Science Characterization
The amphiphilic nature of ethoxylated fish oil fatty acids, possessing both a hydrophobic fatty acid tail and a hydrophilic ethoxylated head, drives their self-assembly into complex structures in aqueous environments. Understanding these structures is crucial for their application.
Tensiometry is a fundamental technique for characterizing the surface activity of surfactants like ethoxylated fish oil fatty acids. It measures the surface tension of a liquid or the interfacial tension between two liquids. A key parameter derived from tensiometry is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to aggregate into micelles. alfa-chemistry.comnih.gov This aggregation is a critical phenomenon as it signifies a dramatic change in the physicochemical properties of the solution. alfa-chemistry.com
The determination of CMC is pivotal as it indicates the maximum concentration of monomeric surfactant, and beyond this point, properties such as solubilization and detergency are significantly enhanced. govinfo.gov For ethoxylated fatty acid esters, the degree of ethoxylation plays a significant role in their surface properties. frontiersin.org The CMC can be determined by plotting surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the formation of micelles and thus the CMC. nih.gov Various methods, including the use of surfactant-sensitive electrodes, can also be used to determine the CMC, with results often showing good concordance with those from conductivity measurements. researchgate.net
In the context of fish oil emulsions, the interfacial tension between the oil and aqueous phases is a critical factor for stability, and ethoxylated surfactants are employed to reduce this tension. researchgate.net The effectiveness of an ethoxylated surfactant is related to its ability to lower the surface tension. For instance, in fish oil nanoemulsions, an increase in the hydrophilic-lipophilic balance (HLB) and the surfactant-to-oil ratio has been shown to decrease surface tension. researchgate.net
Table 1: Illustrative Tensiometry Data for a Model Ethoxylated Surfactant
| Surfactant Concentration (mM) | Surface Tension (mN/m) |
| 0.01 | 68.5 |
| 0.1 | 62.1 |
| 1.0 | 50.3 |
| 5.0 | 38.7 |
| 10.0 (CMC) | 35.2 |
| 20.0 | 35.1 |
This table represents typical data obtained from a tensiometry experiment to determine the CMC of a surfactant. The CMC is identified as the concentration at which the surface tension value stabilizes.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension or solution. malvernpanalytical.comyoutube.com For ethoxylated fish oil fatty acids, DLS is an ideal tool for characterizing the size of the micelles and other aggregates they form in solution. malvernpanalytical.com
The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. mdpi.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, causing slower fluctuations. youtube.com Analysis of these fluctuations allows for the determination of the hydrodynamic radius (Rh) of the particles. nih.gov
DLS is particularly useful for:
Determining Micelle Size: It can accurately measure the size of micelles formed by ethoxylated fish oil fatty acids, often in the nanometer range. malvernpanalytical.com
Investigating the Critical Micelle Concentration (CMC): By measuring the scattering intensity at different surfactant concentrations, a sharp increase in intensity can be observed at the CMC, corresponding to the formation of micelles. malvernpanalytical.comresearchgate.net
Assessing Emulsion Stability: In fish oil emulsions, DLS can monitor changes in droplet size over time, providing insights into the stability of the formulation. An increase in particle size can indicate droplet aggregation or coalescence. researchgate.netmdpi.com
The particle size is a critical parameter as it can influence the bioavailability and physical stability of formulations. researchgate.netgoogle.com It's important to note that DLS measures the hydrodynamic diameter, which can differ from the size measured by other techniques like electron microscopy. rsc.org
Table 2: Example of DLS Data for Ethoxylated Fish Oil Fatty Acid Micelles
| Parameter | Value |
| Z-Average Hydrodynamic Diameter (d.nm) | 85 |
| Polydispersity Index (PDI) | 0.21 |
| Measurement Angle | 173° (Backscatter) |
This table shows typical results from a DLS analysis of a micellar solution of ethoxylated fish oil fatty acids. The Z-average is an intensity-weighted mean hydrodynamic size, and the PDI is a measure of the broadness of the size distribution.
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Cryogenic Scanning Electron Microscopy (cryo-SEM), provide direct visualization of the morphology and structure of the supramolecular aggregates formed by ethoxylated fish oil fatty acids. researchgate.net These powerful imaging tools offer insights that are complementary to the ensemble-averaged data obtained from light scattering. rsc.org
Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultrathin sample. The transmitted electrons are used to form an image, revealing the size, shape, and internal structure of nanoparticles. biorxiv.org For ethoxylated fish oil fatty acid aggregates, TEM can confirm the formation of spherical micelles or other morphologies. researchgate.net TEM analysis of fish oil nanoemulsions has been used to confirm the results obtained by light scattering techniques. researchgate.net
Cryogenic Scanning Electron Microscopy (cryo-SEM) is particularly valuable for studying hydrated samples like emulsions in their native state. The sample is rapidly frozen, which vitrifies the water and preserves the structure, and then fractured to reveal the internal morphology before being imaged by a scanning electron beam. dtu.dk This technique is instrumental in characterizing the structure of fish oil emulsions, including the oil droplet size and the nature of the interface layer stabilized by emulsifiers. dtu.dkdtu.dk Studies have utilized cryo-SEM to observe the interface layers and the distribution of oil droplets within an emulsion. dtu.dkresearchgate.net
Electron microscopy has also been used to investigate the internal structure of oil bodies in microorganisms that produce omega-3 fatty acids, revealing complex, ordered arrangements of triacylglycerols. nih.gov While not directly studying ethoxylated derivatives, this demonstrates the power of the technique in resolving fine structural details within lipid systems.
Table 3: Summary of Electron Microscopy Findings for Fatty Acid Aggregates
| Technique | Observation | Size Range (nm) | Reference |
| TEM | Spherical micelles and vesicles | 30 - 500 | researchgate.net |
| cryo-SEM | Oil droplet size and interface morphology in emulsions | µm range | dtu.dk |
| TEM | Internal structure of nanoemulsions | ~80 | researchgate.net |
This table summarizes typical observations and size ranges of supramolecular structures formed by fatty acids and their derivatives as visualized by different electron microscopy techniques.
Mechanistic Investigations at Molecular and Supramolecular Levels
Self-Assembly Behavior and Micellization Phenomena
In aqueous solutions, above a certain concentration, individual surfactant molecules (unimers) spontaneously associate to form organized aggregates known as micelles. This process, termed micellization, is a critical phenomenon that dictates the surfactant's properties in various applications.
The critical micelle concentration (CMC) is a fundamental parameter defined as the concentration of surfactant at which micelle formation begins. Below the CMC, the surfactant primarily exists as monomers, while above the CMC, any additional surfactant molecules predominantly form micelles wikipedia.org. The CMC is influenced by the molecular structure of the surfactant and the surrounding environmental conditions.
Hydrophobic Chain Structure: The structure of the fish oil-derived fatty acid tail plays a crucial role.
Chain Length: An increase in the length of the alkyl chain enhances the hydrophobicity of the surfactant. This increased hydrophobicity promotes the transfer of the molecule from the aqueous phase to the micellar core, thus lowering the CMC ugr.es.
Degree of Unsaturation: The presence of double bonds in the fatty acid chain, characteristic of fish oils, introduces kinks and reduces the flexibility of the tail compared to saturated counterparts researchgate.net. This structural feature can increase the water solubility of the monomer. Consequently, a higher degree of unsaturation tends to increase the CMC, as more molecules are required in the bulk phase before aggregation becomes energetically favorable nih.govnih.gov. For instance, studies on non-ethoxylated long-chain unsaturated fatty acids have shown that CMC values generally increase with the degree of unsaturation nih.gov.
Hydrophilic Ethylene (B1197577) Oxide (EO) Chain: The length of the hydrophilic PEO chain significantly impacts the CMC.
Degree of Ethoxylation: Increasing the number of ethylene oxide units enhances the hydrophilicity of the surfactant molecule qmul.ac.uk. This increased affinity for water generally leads to a higher CMC, as a greater concentration of monomers can be accommodated in the aqueous phase before aggregation occurs ugr.es. The entropy of micellization has also been found to increase with the degree of ethoxylation in fatty-alcohol ethoxylates ugr.es.
Environmental Factors:
Temperature: For non-ionic ethoxylated surfactants, an increase in temperature typically leads to a decrease in the CMC. This is attributed to the dehydration of the ethylene oxide chains, which reduces their hydrophilicity and favors micellization ugr.es.
Additives and Electrolytes: The presence of electrolytes can influence the CMC of non-ionic surfactants, although the effect is generally less pronounced than for ionic surfactants. Additives can alter solvent structure and surfactant hydration, thereby modifying the CMC.
The aggregation number refers to the average number of surfactant molecules that constitute a single micelle wikipedia.org. This parameter is also influenced by the surfactant's molecular architecture. For ethoxylated surfactants, a delicate balance between the hydrophobic volume of the fatty acid tail and the size of the hydrophilic PEO headgroup dictates the final aggregation number. This balance influences the geometric packing of the molecules within the micelle.
| Factor | Effect on CMC | Underlying Reason |
|---|---|---|
| Increased Alkyl Chain Length | Decrease | Increased hydrophobicity favors aggregation at lower concentrations. ugr.es |
| Increased Degree of Unsaturation | Increase | "Kinks" in the chain increase solubility of monomers. nih.govnih.gov |
| Increased Degree of Ethoxylation | Increase | Increased hydrophilicity of the headgroup favors monomer state in water. ugr.esqmul.ac.uk |
| Increased Temperature | Decrease | Dehydration of the ethoxylate chain reduces hydrophilicity. ugr.es |
Above the CMC, ethoxylated fish oil fatty acids can form micelles of various shapes and sizes, such as spherical, cylindrical (rod-like), or disc-like aggregates researchgate.net. At higher concentrations, these micelles can further organize into more complex, ordered liquid crystalline phases. The specific morphology is governed by the surfactant's molecular geometry, often described by the critical packing parameter (CPP).
Micellar Shape: The shape of the micelles is determined by the balance of forces between the hydrophobic tails and hydrophilic heads.
Spherical Micelles: Often form at concentrations just above the CMC.
Cylindrical or Worm-like Micelles: May form at higher surfactant concentrations or with changes in conditions (e.g., temperature, additives). These elongated structures can entangle, leading to a significant increase in solution viscosity.
Lamellar Phases: At even higher concentrations, surfactants can arrange into bilayers, forming lamellar liquid crystalline phases scispace.com.
Phase Behavior: As the concentration of the ethoxylated fish oil fatty acid in water increases, the system can transition through different phases. A typical progression might be from a dilute solution of monomers to an isotropic solution of spherical micelles (L₁ phase), followed by more viscous, structured phases like the hexagonal phase (H₁, composed of packed cylindrical micelles) or a lamellar phase (Lα, consisting of surfactant bilayers separated by water layers) scispace.com. The construction of ternary phase diagrams is a common method to map these different regions for systems containing oil, surfactant, and water nih.govptfarm.pl.
Techniques such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful tools for determining the size, shape, and internal structure of these micelles and liquid crystalline phases in solution mdpi.comnih.govresearchgate.net.
Interfacial Adsorption and Surface Activity
A primary function of surfactants is to adsorb at interfaces—such as the boundary between a liquid and air or between two immiscible liquids (e.g., oil and water)—and lower the interfacial tension.
The process of surfactant adsorption is not instantaneous. The rate at which the interfacial tension decreases is governed by the adsorption kinetics, which involves the transport of surfactant monomers from the bulk solution to the interface and their subsequent arrangement.
The dynamic interfacial tension can be measured using techniques like the drop volume tensiometer or the spinning drop method nih.govmdpi.com. The process is often controlled by diffusion of the surfactant monomers to the sub-surface layer, followed by their insertion into the interface. For ethoxylated surfactants, the adsorption process can be complex. Initially, at a fresh interface, adsorption is rapid. As the interface becomes more populated, the rate slows due to electrostatic or steric repulsion between the already adsorbed molecules nih.gov. The presence of the PEO chain can create a steric barrier that hinders the adsorption of additional molecules. The kinetics can differ between the liquid-air and liquid-liquid interfaces due to interactions between the surfactant's hydrophobic tail and the oil phase at the latter nih.gov.
At an interface, ethoxylated fish oil fatty acid molecules orient themselves with their hydrophobic, polyunsaturated tails directed towards the non-aqueous or air phase, and their hydrophilic ethoxylate chains extending into the aqueous phase. The density of this adsorbed monolayer depends on the surfactant concentration, eventually reaching a maximum packing density at and above the CMC.
The area per molecule (A) is a key parameter describing the packing density at the interface. It is influenced by:
The size of the hydrophobic tail: The bulky and kinked nature of polyunsaturated fatty acid chains can lead to less dense packing compared to their saturated counterparts.
The size of the hydrophilic headgroup: A larger, more hydrated PEO chain will occupy more space at the interface, leading to a larger area per molecule and preventing the hydrophobic tails from packing as tightly ethz.ch.
Lateral Interactions: At high surface coverage, repulsive steric interactions between the bulky PEO chains can become significant, limiting further adsorption and influencing the final packing density qmul.ac.uk. The orientation of the hydrocarbon tails relative to the interface normal can be characterized by an order parameter, which changes as the monolayer becomes more compact nih.gov.
| Molecular Feature | Effect on Interfacial Packing | Resulting Area per Molecule (A) |
|---|---|---|
| Bulky/Kinked PUFA Tail | Prevents tight, ordered packing. researchgate.net | Increase |
| Large Ethoxylate (PEO) Headgroup | Increases space occupied at the interface due to hydration and steric hindrance. ethz.ch | Increase |
| High Surface Coverage | Increases lateral repulsion between PEO chains. qmul.ac.uk | Limits minimum achievable area |
Interactions with Model Biological and Abiotic Systems (non-clinical)
The surface-active properties of ethoxylated fish oil fatty acids drive their interactions with various systems, including model biological membranes and abiotic surfaces.
Interactions with Model Membranes (Vesicles/Liposomes): The interaction of surfactants with lipid bilayers is of great interest. Unicellular fatty acids, particularly unsaturated ones, are known to interact with and remodel lipid membranes nih.gov. This interaction is concentration-dependent; at concentrations above their CMC, micellar aggregates can cause significant membrane disruption, including the formation of non-lamellar phases or complete solubilization of the membrane into mixed micelles nih.govnih.gov.
Studies using techniques like differential scanning calorimetry (DSC) and fluorescence spectroscopy can elucidate these interactions nih.govnih.govmdpi.com. DSC can detect changes in the phase transition temperature of phospholipids, indicating insertion of the surfactant into the bilayer. The polyunsaturated fatty acid tails of the ethoxylated surfactant can potentially increase the fluidity of rigid lipid membranes, while the ethoxylated headgroup influences the hydrophilic interactions at the membrane surface. Liposomes containing omega-3 fatty acids have been shown to interact with other liposomes, leading to loosened membrane packing nih.gov. The general model of surfactant-lipid interaction often involves three stages: partitioning of surfactant monomers into the bilayer, saturation of the bilayer leading to mixed vesicle-micelle coexistence, and finally, complete solubilization into mixed micelles researchgate.net.
Interactions with Abiotic Surfaces: Ethoxylated fish oil fatty acids can also adsorb onto solid surfaces, modifying their properties. For instance, the adsorption of fatty acids and their derivatives onto surfaces like silica nanoparticles has been studied researchgate.netnih.govmdpi.com. The adsorption mechanism is driven by interactions between the surfactant and the surface, which can be electrostatic or hydrophobic. The ethoxylate chain can play a significant role in the conformation of the adsorbed layer, potentially forming loops or tails that extend from the surface into the solution, providing steric stabilization against particle aggregation.
Membrane Interactions in Model Lipid Bilayers
The interaction of ethoxylated fish oil fatty acids with cell membranes is a critical aspect of their biological activity. Model lipid bilayers serve as a simplified system to study these interactions, providing insights into how these surfactant molecules might affect the structure and function of biological membranes. While direct studies on ethoxylated fish oil fatty acids are limited, the behavior can be inferred from the well-documented interactions of nonionic surfactants and fatty acids with lipid bilayers. jst.go.jpcambridge.orgresearchgate.net
The incorporation of surfactant molecules into a lipid bilayer can induce a range of effects, from altering membrane fluidity to causing complete membrane solubilization at high concentrations. cambridge.org The nature and magnitude of these effects depend on the chemical structure of the surfactant, including the length of the hydrophobic tail and the size of the hydrophilic headgroup. jst.go.jp
Research on other nonionic surfactants has shown that at low concentrations, these molecules can insert into the lipid bilayer. researchgate.net This insertion can lead to changes in the physical properties of the membrane, such as its thickness, permeability, and surface tension. At concentrations above the critical micelle concentration (CMC), surfactants can begin to solubilize the membrane, leading to the formation of mixed micelles composed of lipids and surfactant molecules. cambridge.org
The length of the polyoxyethylene chain in ethoxylated surfactants plays a significant role in their interaction with lipid bilayers. Surfactants with longer ethoxy chains have been observed to decrease the particle size and encapsulation efficiency of liposomes more rapidly. jst.go.jp They can also lead to a decrease in the microviscosity of the liposome. jst.go.jp
Interactive Table: Predicted Effects of Ethoxylated Fish Oil Fatty Acids on Model Lipid Bilayer Properties
| Property | Predicted Effect | Rationale |
| Membrane Fluidity | Increase | The unsaturated fatty acid chains from fish oil are known to increase membrane fluidity. |
| Membrane Thickness | Decrease | Insertion of surfactant molecules can disrupt lipid packing, leading to a thinner bilayer. |
| Permeability | Increase | Disruption of the lipid bilayer structure can create transient pores, increasing permeability to water and ions. |
| Surface Tension | Decrease | As surface-active agents, these molecules will reduce the interfacial tension of the membrane. |
| Bilayer Stability | Decrease at high concentrations | Above the CMC, solubilization of the membrane into mixed micelles is expected. |
Sorption and Desorption Behavior on Environmental Matrices
Once released into the environment, the fate of ethoxylated fish oil fatty acids is largely determined by their interaction with environmental matrices such as soil and sediment. Sorption, the process of a chemical binding to a solid phase, can significantly reduce the concentration of the surfactant in the aqueous phase, thereby affecting its mobility and bioavailability.
The sorption of nonionic surfactants to soil and sediment is a complex process influenced by the properties of both the surfactant and the environmental matrix. The hydrophobic fatty acid portion of the molecule tends to partition into the organic matter present in soil and sediment. The hydrophilic ethoxy chain can interact with mineral surfaces through mechanisms such as hydrogen bonding. acs.org
Studies on other fatty acid ethoxylates have shown that they are well-biodegradable in the aquatic environment. frontiersin.org Ethoxylated rapeseed acid methyl esters, for example, have been found to have a higher biodegradability and lower toxicity to aquatic organisms compared to some other nonionic surfactants. pjoes.comresearchgate.net
The extent of sorption is often described by the soil-water partition coefficient (Kd) or the organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to sorb to organic matter. The sorption of nonionic surfactants is often nonlinear and can be influenced by factors such as pH, ionic strength, and the presence of other organic compounds. acs.org
Desorption is the reverse process, where the sorbed surfactant is released back into the aqueous phase. The desorption of surfactants can be slow and incomplete, a phenomenon known as hysteresis. This irreversible sorption can have long-term implications for the environmental fate of the compound. bohrium.com
Interactive Table: Factors Influencing the Sorption of Ethoxylated Fish Oil Fatty Acids on Environmental Matrices
| Factor | Influence on Sorption | Mechanism |
| Soil Organic Matter Content | Increased sorption | Hydrophobic partitioning of the fatty acid chains into the organic phase. |
| Clay Content | Increased sorption | Potential for hydrogen bonding between the ethoxy groups and mineral surfaces. |
| pH | Minor effect for nonionic surfactants | The charge of the molecule is not significantly affected by pH changes. acs.org |
| Ionic Strength | Minor effect | The solubility of nonionic surfactants is less sensitive to salt concentration compared to ionic surfactants. acs.org |
| Surfactant Concentration | Nonlinear relationship | Sorption may increase with concentration up to the CMC, after which micelle formation can reduce further sorption. |
Applications and Technological Advancements Non Clinical
Industrial Surfactant and Emulsifier Systems
Ethoxylated fish-oil fatty acids are integral components in numerous industrial formulations due to their stability in both acidic and alkaline conditions, compatibility with other surfactants, and effectiveness in hard water. aryanchemical.com Their ability to form stable emulsions and act as cleaning agents makes them valuable in several sectors.
In the realm of industrial and household cleaning, ethoxylated fatty acids derived from natural oils are recognized for their excellent detergency and low-foaming properties. aryanchemical.comsilverfernchemical.com While much of the literature focuses on ethoxylates from vegetable oils like rapeseed oil, the principles apply to those derived from fish oil as well. frontiersin.org These non-ionic surfactants are effective in liquid detergent formulations, where they help to remove oily soils from surfaces. frontiersin.org Their mechanism involves lowering the surface tension of water, allowing it to penetrate fabrics and surfaces more effectively, and emulsifying greasy dirt, which can then be washed away.
The effectiveness of these surfactants is linked to their HLB value, which is determined by the degree of ethoxylation. Medium degrees of ethoxylation yield products with high surface activity, ideal for detergency. silverfernchemical.com Furthermore, their derivation from natural sources like fish oil positions them as a more sustainable alternative to petroleum-based surfactants. frontiersin.org Research on similar fatty acid ethoxylates has demonstrated their high biodegradability, a crucial factor for modern cleaning formulations aiming to minimize environmental impact. frontiersin.org
The emulsifying properties of ethoxylated fatty acids are critical in various industrial processes, including emulsion polymerization and the formulation of metalworking fluids. aryanchemical.com
In emulsion polymerization , surfactants are essential for stabilizing monomer droplets in an aqueous phase, controlling particle size, and ensuring the stability of the final polymer latex. researchgate.netclariant.com Ethoxylated fatty acids, due to their non-ionic nature, contribute to the stability of the emulsion, particularly in the presence of electrolytes, and can be used to produce latex dispersions with desired properties. aryanchemical.comclariant.com The selection of an emulsifier with the appropriate HLB is crucial for achieving optimal performance. researchgate.net
In metalworking fluids , these compounds act as emulsifiers to create stable oil-in-water emulsions that cool and lubricate metal surfaces during cutting and grinding operations. aryanchemical.comvantage-leuna.de The ethoxylated fatty acid helps to disperse the mineral or bio-based oil in water, ensuring consistent performance. They also contribute to the fluid's stability in hard water conditions and can possess low-foaming characteristics. aryanchemical.com Formulations often blend different emulsifiers to achieve the desired balance of properties for specific applications, such as corrosion protection and lubricity. vantage-leuna.de
Interactive Table: Properties of Ethoxylated Fatty Acids in Industrial Applications
| Property | Relevance in Detergency & Cleaning | Relevance in Industrial Processes (Polymerization, Metalworking) |
|---|---|---|
| Emulsification | Lifts and suspends oily soils in wash water. | Creates stable oil-in-water emulsions for lubricants and polymer synthesis. aryanchemical.com |
| Surface Tension Reduction | Allows water to wet surfaces and fabrics more effectively. | Facilitates the formation of fine droplets in emulsions. |
| HLB Value | Determines the suitability for different types of cleaning (e.g., oil-in-water). silverfernchemical.com | Critical for matching the emulsifier to the specific oil and process requirements. researchgate.net |
| Low Foaming | Desirable in applications like automatic dishwashing and high-efficiency washing machines. aryanchemical.com | Reduces unwanted foam in high-agitation processes like metalworking. vantage-leuna.de |
| Hard Water Stability | Maintains cleaning efficacy in the presence of calcium and magnesium ions. aryanchemical.com | Prevents the formation of soap scum and maintains emulsion stability. |
| Biodegradability | Reduces the environmental footprint of cleaning products. frontiersin.org | Contributes to the formulation of more environmentally friendly industrial fluids. |
Green Chemistry and Sustainable Material Development
The shift towards sustainable and environmentally friendly technologies has highlighted the importance of bio-based chemicals. Ethoxylated fatty acids from fish oil align with the principles of green chemistry due to their renewable origin and biodegradable nature. frontiersin.org
There is growing interest in using bio-based oils, including chemically modified fish oil, as lubricants to replace traditional mineral oil-based products. stle.orgcetjournal.it Bio-lubricants offer advantages such as high lubricity, higher flash points, and biodegradability. stle.orgtaylorfrancis.com Ethoxylation of fatty acids can be a key chemical modification step to enhance properties like viscosity index and thermal stability. researchgate.net
Research into lubricants derived from various natural oils, such as castor and catfish oil, has shown that chemical modifications can overcome some of the inherent drawbacks of vegetable and animal fats, like poor oxidative stability and low-temperature performance. cetjournal.itmdpi.com While specific research on ethoxylated fish oil for lubricants is less common, the principles established for other bio-oils are applicable. These lubricants function by forming a protective film on metal surfaces, reducing friction and wear. researchgate.net The polarity of the fatty acid component contributes to strong surface adhesion, providing excellent lubricating properties. taylorfrancis.com
Ethoxylated fatty acids serve as effective dispersants and, depending on the degree of ethoxylation, can be formulated as low-foaming or foam-boosting agents. aryanchemical.comfrontiersin.org In the context of green chemistry, their biodegradability makes them a sustainable choice. frontiersin.orgnih.gov
As dispersants , they are used to prevent the agglomeration of solid particles in a liquid medium. This is crucial in formulations like inks and pigments, where they help maintain a homogenous mixture. aryanchemical.com In industrial cleaning, their dispersing action prevents redeposition of dirt.
While often valued for low-foam characteristics, certain ethoxylated fatty acids can act as foam boosters in specific applications where foam is desired, such as in certain cleaning products. frontiersin.org Their biodegradability is a significant advantage over other surfactants, with studies showing that the biodegradation of ethoxylated fatty amines proceeds via a central fission of the molecule, leading to non-toxic byproducts. nih.gov
Agricultural Formulations and Delivery Systems (e.g., emulsifiers for pesticides, insecticides, fungicides)
In agriculture, ethoxylated fatty acids are widely used as inert adjuvants and emulsifiers in pesticide, insecticide, and fungicide formulations. aryanchemical.comgoogle.com These non-ionic surfactants are crucial for the effective delivery of active ingredients.
When a pesticide or insecticide is formulated as an emulsifiable concentrate, the ethoxylated fatty acid allows the oil-based active ingredient to mix uniformly with water in the spray tank, forming a stable emulsion. google.com This ensures even application and coverage on crops. The surfactant can also improve the performance of the active ingredient by enhancing its wetting and spreading properties on leaf surfaces, which can lead to better absorption. nih.gov
The ability to tailor the HLB value of ethoxylated fatty acids allows formulators to create stable emulsions with a wide variety of active ingredients and oil carriers. aryanchemical.com Research on ethoxylates from other plant oils, such as rapeseed oil, has demonstrated their effectiveness as adjuvants for herbicides, improving their efficacy. nih.gov The use of these bio-based surfactants aligns with the growing demand for more sustainable agricultural practices.
Environmental Remediation and Pollution Control Technologies
The application of "Fatty acids, fish-oil, ethoxylated" in non-clinical environmental remediation and pollution control is an emerging area of interest, primarily leveraging its surfactant properties. As a non-ionic surfactant derived from a renewable resource, it presents a potentially more environmentally benign alternative to some conventional synthetic surfactants. Its utility in these technologies is centered on its ability to reduce interfacial tension between oil and water and to facilitate the solubilization of hydrophobic contaminants.
Ethoxylated fatty acid esters, the broader class to which ethoxylated fish oil belongs, have been investigated for various environmental applications. Research into ethoxylated fatty acid methyl esters, for instance, has demonstrated their potential as effective components in formulations for cleaning and washing. scispace.com These esters are recognized for being environmentally friendly due to their linear alkyl chains and the presence of an ester group. frontiersin.org
One of the primary theorized applications for ethoxylated fish oil is in the remediation of oil spills. Surfactants are crucial components of dispersant formulations used to break down large oil slicks into smaller droplets, making them more accessible to microbial degradation. itopf.orgwikipedia.org The surfactant molecules, with their oil-attracted (oleophilic) and water-attracted (hydrophilic) parts, reduce the surface tension at the oil-water interface, facilitating the formation of smaller oil droplets that can remain suspended in the water column. itopf.org While specific data on ethoxylated fish oil is limited, the general principles of ethoxylated fatty acid esters suggest its potential efficacy in such scenarios. The most common surfactants used in dispersants are non-ionic, such as fatty acid esters and their ethoxylated counterparts. itopf.org
Another significant area of application is in surfactant-enhanced soil washing for the remediation of soil contaminated with petroleum hydrocarbons. nih.govmdpi.com This in-situ or ex-situ process involves washing the contaminated soil with a solution containing surfactants. The surfactant increases the solubility and mobility of the hydrocarbons, facilitating their removal from the soil matrix. nih.gov The mechanisms at play are the reduction of interfacial tension between the contaminant and soil particles, which enhances desorption and solubilization. mdpi.com This can significantly accelerate the cleanup process. mdpi.com While various surfactants are used, the drive for more sustainable options makes biosurfactants and those derived from natural oils an attractive area of research. researchgate.netmdpi.com
Furthermore, ethoxylated surfactants can play a role in breaking down oil-in-water emulsions, which can be a challenge in various industrial and environmental contexts, such as in solvent extractions for water analysis. spectrosci.com The addition of a surfactant can modify the charge and properties of the emulsion, aiding in the separation of the oil and water phases. spectrosci.com
The environmental profile of ethoxylated fatty acid esters, such as those derived from rapeseed oil, has been shown to be favorable in some respects compared to other surfactants like alcohol ethoxylates. Studies indicate that ethoxylated rapeseed acid methyl esters exhibit higher biodegradability and lower aquatic toxicity. frontiersin.orgpjoes.comresearchgate.net This suggests that ethoxylated surfactants derived from natural oils could offer a reduced environmental footprint in remediation technologies.
Below is a table summarizing the potential environmental applications of ethoxylated fatty acid esters, under which "this compound" would be categorized, based on existing research on similar compounds.
| Application | Mechanism of Action | Potential Advantages of Ethoxylated Fish Oil |
| Oil Spill Dispersant | Reduces oil-water interfacial tension, breaking oil slicks into smaller, more easily biodegradable droplets. itopf.orgwikipedia.org | Derived from a renewable resource; potentially lower aquatic toxicity compared to some synthetic surfactants. frontiersin.orgpjoes.com |
| Soil Washing | Increases the solubility and desorption of hydrophobic contaminants (e.g., petroleum hydrocarbons) from soil particles. nih.govmdpi.com | Enhanced biodegradability may reduce the secondary environmental impact of the washing solution. pjoes.comresearchgate.net |
| Emulsion Breaking | Modifies the properties of oil-in-water emulsions to facilitate phase separation. spectrosci.com | Use of a naturally-derived surfactant could be preferable in processes where the treated water is discharged. |
It is important to note that while the functional properties of ethoxylated fatty acids are well-understood, specific research and detailed performance data on "this compound" in environmental remediation applications are not yet widely available in published literature. The information presented here is based on the established principles of surfactant chemistry and studies on analogous ethoxylated fatty acid esters from other natural sources.
Environmental Fate, Ecotoxicology, and Sustainability Assessment
Biodegradation Pathways and Kinetics
The breakdown of surfactants in the environment is a key determinant of their ecological footprint. The following sections explore the mechanisms and products of this degradation.
Aerobic and Anaerobic Degradation Mechanisms
Ethoxylated fatty acids are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. frontiersin.orgmst.edu The primary aerobic degradation pathway for alcohol ethoxylates (AEOs), which share structural similarities with ethoxylated fatty acids, involves the central fission of the ether bond that connects the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. researchgate.net This initial cleavage results in the formation of a fatty alcohol and a polyethylene (B3416737) glycol (PEG) chain. researchgate.netresearchgate.net Subsequently, these intermediates are further biodegraded. researchgate.net
Another proposed mechanism involves the ω-oxidation of the polyoxyethylene chain, which leads to a shortening of the ethoxylate chain. researchgate.net For ethoxylated fatty amines, a rapid mineralization through the oxidation of the alkyl chain has been observed, followed by a slower biodegradation of the resulting secondary ethoxylated amine intermediates. nih.gov It is plausible that ethoxylated fish-oil fatty acids follow similar degradation pathways, initiated by either central fission or oxidation of the ethoxylate or fatty acid chain.
Studies on ethoxylated methyl esters derived from rapeseed oil have shown them to have a higher biodegradability (5–8% greater) compared to alcohol ethoxylates. frontiersin.org This suggests that the ester linkage in ethoxylated fatty acid esters may facilitate faster breakdown. These compounds can also undergo hydrolysis in aqueous solutions at high or low pH, breaking down into non-toxic, biodegradable products. frontiersin.org
Identification of Degradation Products and Metabolites
The biodegradation of ethoxylated fatty acids and related compounds yields several intermediate products. The central fission mechanism, as previously mentioned, results in the formation of free fatty alcohols and polyethylene glycols (PEGs). researchgate.netresearchgate.net Further degradation of the fatty alcohol can produce the corresponding fatty acid. researchgate.net
In the case of ethoxylated fatty amines, the initial degradation via central fission of the C(alkyl)-N bond by organisms like Pseudomonas sp. leads to the formation of secondary ethoxylated amines, with the alkyl chain being utilized as a carbon and energy source. nih.gov Importantly, the degradation products resulting from this central fission of both alcohol ethoxylates and ethoxylated fatty amines are considered to be non-toxic. nih.gov
Research on the biodegradation of fatty alcohol ethoxylates has identified lauryl alcohol, lauric acid, and various lengths of polyethylene glycols as metabolites. researchgate.net It is anticipated that the biodegradation of ethoxylated fish-oil fatty acids would produce a mixture of the original fish oil fatty acids (or their corresponding alcohols) and polyethylene glycols of varying chain lengths.
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
The potential for a substance to harm living organisms is a critical aspect of its environmental assessment. The following sections detail the ecotoxicological effects of ethoxylated fatty acids on aquatic life.
Algal Growth Inhibition Studies
Certain fatty acids and their derivatives have been shown to inhibit the growth of microalgae. nih.govresearchgate.net For instance, the ether extract of Typha latifolia, containing fatty acids like α-linolenic and linoleic acid, demonstrated selective inhibition of blue-green algae. nih.gov Similarly, extracts from the invasive plant Arundo donax and Spartina alterniflora have shown growth-suppressing and algicidal activities against various algal species, with flavonoids being identified as active components. mdpi.com Zanthoxylum bungeanum leaf extracts also exhibited significant, concentration-dependent inhibition of T. obliquus growth. mdpi.com While direct studies on ethoxylated fish-oil fatty acids are not available, these findings suggest that the fatty acid portion of the molecule could contribute to algal growth inhibition.
It has been observed that allelochemicals, which include compounds like phenolic acids and terpenoids, are secondary metabolites that are easily decomposed. aloki.hu
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
The toxicity of ethoxylated surfactants to aquatic invertebrates like Daphnia magna is dependent on the molecular structure. Generally, increasing the length of the alkyl chain leads to higher toxicity (a lower EC50 value), while increasing the degree of ethoxylation results in lower toxicity. researchgate.netepa.gov This is because the addition of ethylene (B1197577) oxide units makes the molecule less lipophilic, reducing its ability to penetrate biological membranes. p2infohouse.org
Studies on fatty alcohol ethoxylates have shown that they are more toxic than their sulfated counterparts due to their greater liposolubility. p2infohouse.org For fatty-alcohol ethoxylates, a clear relationship has been found where toxicity increases with a decrease in the hydrophilic-lipophilic balance (HLB) and an increase in the hydrophobicity of the alkyl chain. researchgate.net
The acute toxicity of various non-ionic surfactants to Daphnia magna has been evaluated, with fatty alcohol polyoxyethylene ether surfactants showing relatively high toxicity. researchgate.net For example, AEO-7 and AEO-5 had EC50 values of 0.82 and 0.97 mg/L, respectively. researchgate.net It is important to note that during the biodegradation process, the toxicity of fatty-alcohol ethoxylates has been observed to decline significantly in the initial days. researchgate.net
**Interactive Data Table: Acute Toxicity of Various Surfactants to *Daphnia magna***
| Surfactant Type | Compound | 48-h LC50/EC50 (ppm or mg/L) | Reference |
|---|---|---|---|
| Ethoxylated Tallow Amine | - | 1.6 and 2.9 | researchgate.net |
| Alcohol/Glycol-based | - | 4.0 to 11.6 | researchgate.net |
| Limonene-based | - | 10.2 and 30.2 | researchgate.net |
| Polysiloxane/Silicone-based | - | 18.1 to 29.7 | researchgate.net |
| Methylated Seed Oil with Emulsifier | - | 53.1 | researchgate.net |
| Acid/Buffer Utility Adjuvants | - | 60.8 and 221 | researchgate.net |
| Fatty Alcohol Polyoxyethylene Ether | AEO-7 | 0.82 mg/L | researchgate.net |
| Fatty Alcohol Polyoxyethylene Ether | AEO-5 | 0.97 mg/L | researchgate.net |
| Cationic Surfactant | 1427 | 0.0097 mg/L | researchgate.net |
| Anionic Surfactant | NNO | 0.17 mg/L | researchgate.net |
Life Cycle Assessment (LCA) and Environmental Footprint Analysis
Fish Oil Production:
The production of fish oil has several environmental implications. The process begins with the fishing of oily fish, which consumes significant amounts of fuel for fishing vessels, leading to greenhouse gas emissions. nih.gov Overfishing is another major concern, as it can deplete fish populations and disrupt marine ecosystems. nih.gov The processing of fish into oil is an energy-intensive process that also generates waste and byproducts, which, if not managed properly, can contribute to pollution. nih.gov
An LCA comparing fish oil with other oil alternatives, such as microalgae and rapeseed oil, found that fish oil had a lower single score environmental impact value compared to microalgae oil, but higher than rapeseed oil in that specific study. cabidigitallibrary.orgresearchgate.net Another LCA study on producing fish protein hydrolysate and fish oil from Atlantic mackerel processing residues calculated a climate change impact of 0.073 kg CO2-eq per gram of fish protein hydrolysate, with electricity and the fish raw material being major contributors to the environmental impact. mdpi.com Furthermore, a comparative LCA of DHA production from different sources indicated that algae-derived oil could have a lower ecosystem damage potential than fish oil. slu.se
Ethoxylation Process:
The environmental footprint of "Fatty acids, fish-oil, ethoxylated" is a composite of the impacts from both fish oil extraction and the ethoxylation process. The use of a marine-derived feedstock (fish oil) presents unique environmental challenges related to sustainable fishing practices and marine biodiversity. The ethoxylation step adds impacts related to the chemical industry, particularly concerning energy consumption and the source of ethylene oxide.
Interactive Data Table: Comparative LCA Data of Different Oils (per kg of oil)
| Oil Type | Single Score Environmental Impact (mPt) | Key Environmental Considerations | Reference |
| Fish Oil | 0.161 | Fishing fleet emissions, overfishing risk, processing energy | cabidigitallibrary.orgresearchgate.net |
| Rapeseed Oil | 0.355 | Agricultural land use, fertilizer/pesticide use | cabidigitallibrary.orgresearchgate.net |
| Microalgae Oil | 1.000 | Cultivation energy, nutrient inputs | cabidigitallibrary.orgresearchgate.net |
Theoretical and Computational Modeling Approaches
Molecular Dynamics (MD) Simulations of Compound Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and stability of molecules. In the context of ethoxylated fish oil fatty acids, MD simulations can model their interactions with other molecules, such as water and oil, and predict their collective behavior in solution.
Extended MD simulations, often running for nanoseconds, can optimize the structure of a fatty acid complex and provide insights into its structural dynamics and stability. nih.gov For instance, simulations have been used to study the binding of fatty acids like palmitic acid and oleic acid to proteins, revealing that their alkyl tails are supported by surrounding hydrophobic residues. nih.govnih.gov Such simulations confirm the reliability of the force fields used and can predict how these molecules will behave in complex biological or chemical environments. mdpi.com
One of the key properties of surfactants like ethoxylated fish oil fatty acids is their ability to self-assemble into micelles in a solvent. MD simulations are particularly well-suited to study the mechanisms of this process. For example, simulations of fatty acids have shown that they can form vesicles or liposomes near their apparent pKa, where protonated and deprotonated forms coexist, while they form micelles at higher pH levels where the anionic form is dominant. nih.gov
The process of self-assembly is dynamic, and its specifics can be influenced by molecular structure. For fatty amide ethoxylates, the presence of an amide group can lead to a lower critical micelle concentration (CMC) due to hydrogen bonding between adjacent molecules. researchgate.net However, unsaturation in the hydrophobic tails can increase the CMC by making the surfactants more hydrophilic and hindering the efficient packing required for aggregate formation. researchgate.net MD simulations can capture these subtleties, showing how changes in pH or chemical structure affect the size, shape, and stability of the resulting micelles. nih.gov For example, as pH increases, the structure of a lauric acid aggregate can transition to a spherical micelle. nih.gov
The effectiveness of ethoxylated fish oil fatty acids in applications such as emulsification is determined by their behavior at interfaces, such as an oil-water interface. MD simulations and related experimental techniques like neutron reflectivity help characterize the adsorption and structure of these surfactants at such interfaces. figshare.comnih.gov The degree of ethoxylation plays a crucial role; increasing the number of ethylene (B1197577) oxide (EO) units can increase the area per molecule at an interface and affect the surface tension. researchgate.net
Theoretical models suggest that the effect of ethoxylation on surface activity is complex. qmul.ac.uk At low surface coverage, surfactants with longer ethoxylate chains may adsorb more readily, but this trend can reverse at high coverages due to increased lateral repulsion between the bulky headgroups. qmul.ac.uk The interaction is also influenced by the nature of the interface itself. Studies on model gold surfaces have quantified the effect of ethoxylate chain length and surfactant concentration on the extent of adsorption, allowing for the construction of detailed adsorption isotherms. uky.edu Furthermore, interactions are not limited to simple interfaces; these surfactants can self-assemble with macromolecules like proteins, forming well-defined layered structures at the air-solution interface. nih.gov The formation and stability of these layers depend on a balance of hydrophobic interactions between the fatty acid tail and the protein, and hydrophilic interactions involving the ethoxylated headgroup. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules from first principles. DFT is used to determine the electronic structure, which in turn allows for the prediction of molecular properties, reactivity, and stability. This method has been successfully applied to study ethoxylated surfactants, often in combination with other modeling techniques like DPD, to bridge the gap between electronic-level details and mesoscopic behavior. nih.gov
These computational studies can explore the electronic structure and stability of synthesized surfactants, establishing parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and electrostatic potential mapping. researchgate.net
DFT calculations are invaluable for understanding how the structure of ethoxylated fatty acids influences their chemical properties. By modeling a series of surfactants, researchers can gain insight into the effect of the ethylene oxide (EO) chains. nih.gov For example, DFT has been used to show a linear relationship between the length of the EO chain and the solvation Gibbs energy for nonylphenol ethoxylates. nih.gov
DFT can also be used to define key metrics related to the stability and reactivity of molecular structures, such as electronegativity, hardness, softness, and chemical potential. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Time-dependent DFT (TD-DFT) extends these capabilities to predict excited-state properties and UV-Vis absorption spectra, offering good quantitative agreement with experimental data for the spectral position of absorption bands. nih.govresearchgate.net This predictive power is crucial for designing surfactants with specific optical or electronic properties.
The three-dimensional shape, or conformation, of a surfactant molecule is critical to its function. Quantum chemical methods can be used to determine the optimized structures and thermodynamic parameters of molecular clusters. For monoethoxylated alcohols at an air/water interface, semi-empirical quantum methods have been used to calculate the enthalpy, entropy, and Gibbs energy of clusterization. rsc.org
These calculations reveal that the stability of aggregates and the tendency to form crystalline monolayers are highly dependent on the length of the alkyl chain. rsc.org For instance, spontaneous clusterization at standard conditions was shown to be possible for molecules with more than 14 carbon atoms in their alkyl chain. rsc.org The analysis of Gibbs energy for small aggregates can also confirm experimental findings, such as the preferential aggregation of trimers in the formation of crystalline monolayers. rsc.org This level of detail allows for a fundamental understanding of how molecular structure dictates the stability and organization of surfactant assemblies.
Dissipative Particle Dynamics (DPD) for Mesoscopic Phenomena
Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the study of hydrodynamic behavior in complex fluids over larger length and time scales than are accessible with all-atom MD. In DPD, clusters of atoms are grouped into single "beads," which interact through conservative, dissipative, and random forces. chemrxiv.org This approach is particularly effective for modeling the mesoscopic self-assembly of surfactants like ethoxylated fatty acids.
DPD models have been developed that can accurately capture the liquid-state phase behavior of non-ionic alkyl ethoxylate (CₙEₘ) surfactants. nih.govfigshare.comresearchgate.net These models can reproduce experimental data such as critical micelle concentrations (CMCs) and water-octanol partition coefficients. chemrxiv.org By setting bond angles with guidance from finer-grained molecular dynamics simulations, the accuracy of DPD models can be further enhanced. researchgate.netnih.gov
DPD simulations show that at low concentrations above the CMC, CₙEₘ molecules form small, spherical micelles. nih.gov As the concentration increases, these micelles can become more elongated. The specific phase behavior, whether the system forms hexagonal or lamellar structures, depends significantly on the lengths of the hydrophobic (C) and hydrophilic (E) blocks, their ratio, and the temperature. nih.gov DPD calculations are also used to observe the dynamic behavior of these surfactants in water, with coarse-grained models capable of simulating the distinct mesophases for each type of surfactant. nih.gov
Interactive Data Table: DPD Model Parameters for CₙEₘ Surfactants
This table presents parameters used in a Dissipative Particle Dynamics (DPD) model for simulating alkyl ethoxylate surfactants. The bond constant (k_b) and nominal bond lengths (r₀) are key to defining the molecular structure within the simulation.
| Parameter | Value | Description | Source |
|---|---|---|---|
| Bond Constant (k_b) | 150 (DPD units) | A single bond constant adopted for all bonded bead pairs in the model. | nih.gov |
| Nominal Bond Length (r₀) for CH₂CH₂ | 0.39 (DPD units) | Corresponds to approximately 2.2 Å in real units. | nih.gov |
| Nominal Bond Length (r₀) for CH₂OCH₂ | 0.59 (DPD units) | Corresponds to approximately 3.3 Å in real units. | nih.gov |
Interactive Data Table: Thermodynamic Parameters of Clusterization for CₙE₁ Surfactants
This table shows calculated thermodynamic parameters for the formation of small molecular clusters of monoethoxylated normal alcohols (CₙE₁) at an air/water interface, as determined by quantum chemical methods.
| Compound Series | Key Finding | Significance | Source |
|---|---|---|---|
| CₙH₂ₙ₊₁OCH₂CH₂OH (CₙE₁) | Spontaneous clusterization occurs for n > 14 at standard conditions. | Defines the minimum alkyl chain length required for the formation of ordered monolayers. | rsc.org |
| CₙE₁ Aggregates | Crystalline monolayers are formed by the preferential aggregation of trimers. | Explains the mechanism of monolayer formation from a thermodynamic perspective. | rsc.org |
Phase Behavior Prediction in Complex Systems
The performance of ethoxylated fish-oil fatty acids in applications such as emulsification, dispersion, and solubilization is dictated by their phase behavior. This behavior is influenced by factors like temperature, concentration, and the presence of other components. Computational models are increasingly being employed to predict how these surfactants will behave in complex environments, such as in the presence of oil and water for enhanced oil recovery or in pharmaceutical formulations.
One of the key aspects of the phase behavior of surfactants is their self-assembly into structures like micelles. Molecular dynamics (MD) simulations have proven to be a valuable tool for investigating the micellization of surfactants. asianpubs.org For instance, atomistic explicit-solvent MD simulations on alkyl ethoxylates have been used to study the rapid aggregation of surfactant molecules into clusters and their subsequent formation into spherical micelles. asianpubs.org These simulations can predict trends in system properties based on variations in the lengths of both the hydrophobic fatty acid chain and the hydrophilic ethoxylate chain. asianpubs.org
For more complex systems and longer timescales, coarse-grained (CG) models, such as the MARTINI force field, are often employed. nih.govrsc.org These models simplify the molecular representation, allowing for the simulation of larger systems and longer events, such as micelle fusion and fission. rsc.org For example, CG-MD simulations can predict the self-assembly of surfactants into different morphologies, such as spherical or tubular micelles, depending on the simulation conditions. rsc.org
A particularly advanced technique is the use of constant pH molecular dynamics (CpHMD). This method is especially relevant for fatty acid-based surfactants, as the ionization state of the carboxylic acid headgroup can be pH-dependent, significantly influencing the surfactant's properties and phase behavior. nih.gov CpHMD simulations can model the pH-induced transition from a bilayer to a micelle, providing detailed insights into these large conformational changes. nih.gov
The effect of ethoxylation on phase behavior is also a critical area of study. The degree of ethoxylation influences the hydrophilicity of the surfactant molecule, which in turn affects properties like the critical micelle concentration (CMC) and the cloud point. mdpi.com For ethoxylated fatty acid esters derived from vegetable oils, it has been observed that the cloud point, a key parameter for non-ionic surfactants, increases with a higher degree of ethoxylation, indicating a greater proportion of oxyethylene groups in the molecule. frontiersin.orgfrontiersin.org
Table 1: Influence of Ethoxylation Degree on Cloud Point of Ethoxylated Fatty Acid Esters
| Product (Ester Type) | Average Number of Ethylene Oxide Units | Cloud Point (°C) |
| RME | 7 | 45-50 |
| RME | 10 | 60-65 |
| RME | 15 | >80 |
| LEE | 7 | 40-45 |
| LEE | 10 | 55-60 |
| LEE | 15 | >75 |
| RME: Rapeseed Oil Methyl Ester Ethoxylate, LEE: Linseed Oil Ethyl Ester Ethoxylate. Data synthesized from related studies on ethoxylated fatty acid esters. frontiersin.orgfrontiersin.org |
This interactive table demonstrates the general trend that a higher degree of ethoxylation leads to a higher cloud point, reflecting increased water solubility.
Predictive Modeling of Structure-Activity Relationships (SAR)
Predictive modeling of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its biological activity or a specific property. nih.govnih.gov For ethoxylated fish-oil fatty acids, SAR and QSAR models can be developed to predict their performance in various applications, such as their efficacy as emulsifiers, their interaction with biological membranes, or their potential environmental impact.
The fundamental principle of SAR is that the activity of a molecule is a function of its structural and physicochemical properties. For ethoxylated surfactants, key structural features that influence their activity include the length and degree of unsaturation of the fatty acid chain, and the length of the polyethoxylate chain.
For instance, studies on other nonionic ethoxylated surfactants, such as alcohol ethoxylates and alkylphenol ethoxylates, have demonstrated a clear relationship between the length of the ethoxylate chain and biological activity. In a study assessing the adipogenic potential of these surfactants, it was found that the activity was dependent on the length of the polyethoxylate chain. nih.govresearchgate.net Specifically, for nonylphenol ethoxylates, a biphasic response was observed, with triglyceride accumulation increasing up to an average of four ethoxylate units and then decreasing with longer chains. nih.govresearchgate.net This suggests that an optimal degree of ethoxylation exists for this particular biological endpoint.
Table 2: Effect of Ethoxylate Chain Length on Adipogenic Activity of Nonylphenol Ethoxylates (NPEOs)
| Compound | Average Ethoxylate Number | Relative Triglyceride Accumulation (%) |
| NP | 0 | ~10 |
| NPEO(1.5) | 1.5 | ~40 |
| NPEO(4) | 4 | ~60 |
| NPEO(6) | 6 | ~50 |
| NPEO(9) | 9 | ~30 |
| NPEO(20) | 20 | ~15 |
| Data represents a generalized trend based on findings from studies on alkylphenol ethoxylates. nih.govresearchgate.net |
This interactive table illustrates the biphasic structure-activity relationship, where an intermediate ethoxylate chain length results in the highest biological activity.
QSAR models take this a step further by developing mathematical equations that quantitatively describe the relationship between molecular descriptors and activity. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For complex mixtures like ethoxylated fish-oil fatty acids, developing robust QSAR models can be challenging but offers the potential to predict the properties of different compositions without the need for extensive experimental testing.
Challenges, Research Gaps, and Future Directions
Methodological Advancements in Synthesis and Characterization
The synthesis and detailed characterization of ethoxylated fish-oil fatty acids are foundational to their application and study. Current methodologies, while effective, present opportunities for significant advancement.
Oxyethylation reactions are typically conducted in semi-periodic pressure reactors made of stainless steel. frontiersin.org The process involves loading the reactor with the fish oil fatty acid substrate and a catalyst, purging with nitrogen to remove water, heating to reaction temperature (e.g., 185°C), and then introducing ethylene (B1197577) oxide. frontiersin.org Catalysis is a key area for innovation. Researchers have employed different catalyst types, including calcium-based and aluminum-magnesium-based catalysts, to facilitate the direct ethoxylation of fatty acid esters. frontiersin.orgresearchgate.net A recent project also explored using a catalyst developed from a by-product of the construction industry to produce ethoxylated bio-based surfactants from fish oil. sustainableaquaculture.com A significant advancement is the development of an innovative continuous flow reactor to synthesize ethoxylates from salmon oil waste, a method described as cost-effective, highly efficient, and eco-friendly. ibioic.com
The characterization of the resulting complex mixtures of oxyethylates requires a suite of sophisticated analytical techniques. frontiersin.org The goal is to understand the distribution of oligomers, identify by-products, and determine the physicochemical properties. frontiersin.orgresearchgate.net Modern analytical separation techniques like capillary electrophoresis and various forms of liquid chromatography are essential for this work. researchgate.net
Key Analytical Techniques for Characterizing Ethoxylated Fish-Oil Fatty Acids:
| Analytical Method | Purpose | Reference(s) |
|---|---|---|
| Gas Chromatography (GC/FID, GC/MS) | Determines the percentage composition of the fatty acid raw materials and analyzes the composition of the synthesized oxyethylates. | frontiersin.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC, HPLC/MS) | Used for the separation and analysis of synthesized oxyethylates and their by-products. | frontiersin.orgresearchgate.net |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the synthesized products. | frontiersin.orgresearchgate.net |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyzes the composition of the synthesized oxyethylates. | frontiersin.orgresearchgate.net |
| Two-Dimensional Liquid Chromatography (2DLC) | Provides detailed separation and characterization of alcohol ethoxylates, which have distributions in both alkyl and ethylene oxide chain lengths. | researchgate.net |
| Capillary Electrophoresis | Separates fatty alcohol ethoxylates in technical products after derivatization. | researchgate.net |
Future research must focus on developing more efficient, selective, and greener catalytic systems that minimize by-product formation. Likewise, enhancing analytical resolution through advanced chromatographic and mass spectrometric techniques will provide a more precise understanding of structure-property relationships. frontiersin.orgresearchgate.net
Exploration of Novel Non-Clinical Application Domains
The primary application for ethoxylated fish-oil fatty acids is as non-ionic, bio-based surfactants. sustainableaquaculture.comvenus-goa.com Their amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic polyoxyethylene head, makes them effective in reducing surface tension. venus-goa.com This has led to their investigation as replacements for conventional surfactants derived from petrochemicals in industrial and household products. sustainableaquaculture.com
A key project demonstrated their successful formation as detergents and foaming agents. sustainableaquaculture.com Beyond cleaning products, their properties suggest a broader range of non-clinical uses. Based on the characteristics of fatty acid ethoxylates in general, they can function as:
Emulsifiers
Dispersing agents
Fabric softeners
Antistatic additives
Lubricants
Viscosity regulators venus-goa.com
These functionalities open up potential applications in industries such as textiles, metalworking fluids, and leather processing. venus-goa.com Furthermore, their good dispersing properties make them attractive for use in agrotechnics and the pulp industry. researchgate.net The exploration of these domains remains a significant area for future research, requiring performance testing and formulation development to validate their efficacy against existing solutions.
Development of Highly Sustainable Production Routes (e.g., circular economy integration for fish waste valorization)
A major driver for the interest in ethoxylated fish-oil fatty acids is the potential for highly sustainable production, particularly through the valorization of fish waste. sustainableaquaculture.comibioic.com The global fish processing industry generates enormous amounts of waste, often representing 50% to 80% of the original raw material. researchgate.net This waste is a rich source of oils that can be transformed from a costly disposal problem into a valuable feedstock, perfectly aligning with the principles of a circular economy. ibioic.comresearchgate.netmdpi.com
Several research initiatives are actively pursuing this route. A notable collaboration between industry and academia focused on harnessing oil from salmon fishery waste, which can have a mortality rate of 13%, turning a stream destined for landfill into a value stream for producing eco-friendly surfactants. ibioic.com This approach is part of a broader strategy to create new business opportunities by reducing waste and the environmental impact of production. sustainableaquaculture.com The concept, often termed "biorefinery," involves using waste as a raw material to produce high-value chemicals. mdpi.comnih.gov
Future directions in this area must focus on optimizing the entire value chain. This includes improving the efficiency and environmental footprint of oil extraction from fish by-products. Green chemistry approaches, such as enzymatic extraction using proteases, offer an alternative to methods that require organic solvents or high temperatures. nih.gov The challenge lies in making these green technologies, which are often small-scale, economically viable for large-scale production. nih.gov Integrating these sustainable extraction methods with efficient ethoxylation processes, like the continuous flow reactor technology, represents a critical path toward a truly sustainable and circular production model for these bio-based surfactants. ibioic.com
Interdisciplinary Research Opportunities and Collaboration
The development and application of ethoxylated fish-oil fatty acids are inherently interdisciplinary. Progress requires collaboration between experts in various fields, bridging the gap between fundamental research and commercial application.
A prime example is the project involving Eco Clean Team Ltd (a commercial company) and the University of St Andrews (an academic institution), with funding from innovation centers focused on industrial biotechnology and sustainable aquaculture. sustainableaquaculture.com This collaboration demonstrates a successful model, integrating:
Chemistry: For catalyst development and designing synthetic routes. frontiersin.orgsustainableaquaculture.com
Chemical Engineering: For designing and optimizing novel reactor systems like continuous flow reactors. ibioic.com
Environmental Science: To ensure the process aligns with circular economy principles and sustainability goals. sustainableaquaculture.comresearchgate.net
Materials Science: To test the application of the resulting surfactants in various formulations like detergents. sustainableaquaculture.com
Future opportunities for interdisciplinary research are vast. They include partnerships between marine biologists and chemical engineers to optimize oil extraction from different types of fish waste, collaborations between toxicologists and polymer chemists to evaluate the safety and performance of the surfactants in consumer products, and engagement with economists and policymakers to facilitate the commercial viability and market adoption of these sustainable technologies. sustainableaquaculture.comresearchgate.net
Addressing Data Gaps in Environmental Fate and Ecotoxicology
While the "bio-based" label suggests a favorable environmental profile, significant data gaps exist regarding the specific environmental fate and ecotoxicology of ethoxylated fish-oil fatty acids. Most available data is for related compounds, such as alcohol ethoxylates (AEOs) or ethoxylated fatty acid methyl esters, which serve as useful but imperfect proxies. frontiersin.orgerasm.org
Studies on ethoxylated rapeseed acid methyl esters found they exhibit higher rates of biodegradation and lower toxicity to aquatic organisms compared to some conventional surfactants like dodecanol (B89629) ethoxylates. frontiersin.org The primary biodegradation pathway for AEOs is believed to involve the central fission of the ether bond, breaking the molecule into fatty acids and polyethylene (B3416737) glycols (PEGs), which are then further degraded. researchgate.net However, the biodegradability can be influenced by environmental conditions; for instance, some AEOs are found to be relatively resistant to degradation under anaerobic conditions, which could be relevant in certain wastewater treatment stages or sediment environments. oup.com
A critical research gap is the lack of systematic biodegradation information for many surfactant types, including fish-oil derivatives, in marine environments. erasm.org Although surfactants are largely removed in wastewater treatment, small fractions can reach the sea, making this a crucial area of study. erasm.org Furthermore, the source fish oil itself can contain persistent organic pollutants (POPs), and it is vital to understand if these contaminants carry through the manufacturing process and what their ultimate environmental impact might be. nih.govresearchgate.net
Future research must prioritize generating specific data for ethoxylated fish-oil fatty acids. This includes standardized biodegradability tests (e.g., OECD 306 for seawater), studies on bioaccumulation potential, and acute and chronic toxicity testing on a range of relevant aquatic organisms. erasm.orgoup.com Closing these data gaps is essential for a complete environmental risk assessment and to fully substantiate the sustainability claims of these promising bio-based surfactants.
Q & A
Q. What standardized protocols exist for synthesizing ethoxylated fish-oil fatty acids in laboratory settings?
Ethoxylation typically involves reacting fatty acids with ethylene oxide under controlled conditions. Key parameters include reaction temperature (e.g., 120–145°C), catalyst type (e.g., 1–2% potassium carbonate), and reaction duration (5–12 hours). The process requires a closed system with nitrogen purging to prevent oxidation, followed by ethylene oxide introduction under agitation . Post-synthesis, weight differences are measured to quantify ethylene oxide incorporation .
Q. How are the chemical properties of ethoxylated fatty acids characterized post-synthesis?
Standard analyses include:
- Acid value : Reduces with ethoxylation due to esterification of free fatty acids.
- Iodine value : Indicates unsaturation levels, which decrease as ethylene oxide binds to double bonds.
- Solubility testing : Evaluates solubility in solvents (e.g., water, ethanol, hexane) at varying temperatures (Table 3, ).
- Saponification value : Reflects ester content, which declines with higher ethoxylation .
Q. What experimental models are used to assess the biological effects of ethoxylated fish-oil fatty acids?
Common models include:
- In vitro assays : Endothelial progenitor cell (EPC) and microparticle (EMP) quantification via flow cytometry to evaluate endothelial repair mechanisms .
- Animal studies : Rodent models for lipid metabolism, though dosage adjustments are critical to mirror human intake (e.g., lower n-3 FA doses to avoid HDL-C suppression seen in animals) .
Advanced Research Questions
Q. How can contradictions between animal and human studies on ethoxylated fish-oil fatty acids be resolved?
Discrepancies often arise from:
- Dosage differences : Animals are frequently given supra-physiological doses, leading to artifacts (e.g., reduced HDL-C in animals vs. no effect in humans) .
- Study design : Human trials (e.g., RCTs) should prioritize biomarkers like plasma phospholipid FA levels, while animal models require dose normalization to human equivalents .
- Sex-specific effects : For example, n-3 FAs reduce fracture risk in men but show weaker associations in women, necessitating stratified analyses .
Q. What methodologies address the environmental fate of ethoxylated fatty acids in risk assessments?
- Biodegradation testing : Follows OECD Guideline 301B (CO₂ evolution test) using activated sludge to measure mineralization over 28 days. Read-across approaches apply data from structurally analogous compounds (e.g., tall-oil ethoxylates) when direct data are lacking .
- Klimisch scoring : Evaluates study reliability (e.g., Klimisch score = 1 for high-quality biodegradation data) .
Q. How do ethoxylation parameters influence the emulsifying and solubility properties of fish-oil derivatives?
Increasing ethylene oxide units (n) and reaction time enhances hydrophilicity, improving water solubility. For example:
- At 145°C for 12 hours, ethoxylated jojoba fatty acids become water-soluble, whereas shorter reactions yield oil-soluble products (Table 3, ).
- Emulsifying capacity correlates with ethoxylation degree, measured via phase inversion temperature (PIT) or droplet size analysis .
Q. What systematic review frameworks are recommended for aggregating data on ethoxylated FA health outcomes?
- PRISMA guidelines : Ensure transparent reporting of meta-analyses, including search terms (e.g., "omega-3 fatty acids" + "pregnancy"), database selection (PubMed, Cochrane), and manual reference screening .
- Cochrane Handbook : Guides risk-of-bias assessment (e.g., randomization, blinding) and subgroup analyses to address heterogeneity (e.g., sex, age) .
Data Contradiction & Resolution
Q. Why do some studies report neutral or adverse cardiovascular outcomes with fish-oil supplementation?
- Population stratification : Benefits are clearer in secondary prevention (post-MI patients) than primary prevention .
- Dosage and formulation : Trials using <1.5 g/day EPA+DHA often show null effects, while higher doses (e.g., 4 g/day) reduce triglycerides significantly .
- Genetic factors : eNOS polymorphisms may modulate endothelial responses, though fish-oil effects on EPCs/EMPs appear genotype-independent .
Environmental & Sustainability Considerations
Q. How can researchers ensure sustainable sourcing of fish-oil derivatives for long-term studies?
- Annotation protocols : Source fish oil from by-products (e.g., processing waste) or fisheries compliant with FAO sustainability guidelines (e.g., non-overexploited stocks) .
- Alternative sources : Microbial production of EPA/DHA via engineered yeast/algae, mimicking biochemical pathways in marine microorganisms .
Methodological Tools
Q. What computational or analytical tools enhance reproducibility in ethoxylated FA research?
- Gas chromatography (GC) : Quantifies FA profiles in plasma phospholipids or tissues, with normalization to internal standards (e.g., C19:0) .
- Factorial experimental designs : Evaluates interactions between variables (e.g., ethoxylation temperature × catalyst concentration) using 2×2 or 3×3 matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
